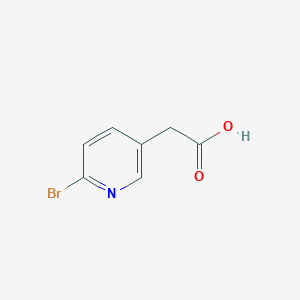

2-(6-Bromopyridin-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

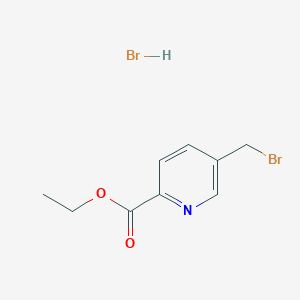

2-(6-Bromopyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is an important intermediate in the synthesis of many compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions.

Synthesis Analysis

The reactivity of brominated pyridines, such as this compound, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis

The molecular structure of this compound consists of a bromopyridinyl group attached to an acetic acid moiety. The bromine atom is attached to the 6-position of the pyridine ring .Chemical Reactions Analysis

Brominated pyridines, such as this compound, are known for their reactivity. They can undergo various chemical transformations, including reactions with concentrated solutions of various acids.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 365.2±27.0 °C and a predicted density of 1.710±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.79±0.10 .Aplicaciones Científicas De Investigación

Reactivity and Formation Studies

Research has explored the reactivity of brominated pyridines, including the formation of related compounds through various reactions. For instance, 2-hydroxy-6-bromopyridine can be formed by the action of concentrated aqueous solutions of acids on 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010). Additionally, the bromination of other pyridine derivatives in acetic acid has been studied, leading to the formation of various bromopyridone compounds (Wibaut & Wagtendonk, 2010).

Methodologies in Organic Synthesis

In organic synthesis, methodologies involving 6-bromopyridin-2-yl compounds have been developed. For example, a modular and efficient approach for preparing 6-substituted pyridin-2-yl C-nucleosides using 2-lithio-6-bromopyridine has been reported (Urban, Pohl, Klepetářová, & Hocek, 2006). Similarly, a method for the Suzuki–Miyaura coupling of 2-bromopyridine with various compounds, yielding distinct pyridine derivatives, has been demonstrated (Mcmillan, Mcnab, & Reed, 2007).

Electrocatalytic and Chemical Reactions

Studies have also been conducted on the electrocatalytic carboxylation of bromopyridine derivatives. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine under mild conditions has been explored (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004). Additionally, the reaction of bromopyridine derivatives with various reagents, leading to the formation of isoxazoles and imidazo[1,2-a]pyridines, has been investigated (Sobenina, Tomilin, Gotsko, Ushakov, Mikhaleva, & Trofimov, 2014).

Structural and Chemical Property Analysis

The crystal structure of related pyridine derivatives, such as fluroxypyr, has been analyzed to understand their molecular interactions and properties (Park, Choi, Kwon, & Kim, 2016). Research has also focused on the synthesis and structural studies of imidazo[1,2-a]pyridin-3-yl acetic acids derived from 2-aminopyridines, providing insights into their molecular conformations (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Safety and Hazards

The safety information available indicates that 2-(6-Bromopyridin-3-YL)acetic acid may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(6-bromopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDLKOKWUZDPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)